Product packaging for Erythromycin D(Cat. No.:)

Erythromycin D

Cat. No.: B1263250
M. Wt: 703.9 g/mol
InChI Key: CLQUUOKNEOQBSW-KEGKUKQHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Erythromycin D is a structural congener and a biosynthetic intermediate in the production pathway of Erythromycin A, the primary active component of the macrolide antibiotic complex . This compound is of significant value in pharmaceutical research, particularly in studies aimed at elucidating the biosynthesis of macrolide antibiotics and the metabolic engineering of producing strains like Saccharopolyspora erythraea . As a research-grade impurity, it is essential for method development in analytical chemistry, helping to ensure the quality and purity of the final pharmaceutical product . Erythromycin and its related compounds function by inhibiting bacterial protein synthesis. They bind reversibly to the 23S rRNA of the 50S ribosomal subunit, blocking the translocation of peptides and leading to the suppression of protein synthesis . Researchers utilize this compound to explore these mechanisms and investigate bacterial resistance, which can occur through ribosomal RNA methylation or drug efflux pumps . The compound is supplied for research applications only and is strictly not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H65NO12 B1263250 Erythromycin D

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C36H65NO12

Molecular Weight

703.9 g/mol

IUPAC Name

(3R,4S,5S,6R,7R,9R,11R,12S,13R,14R)-4-[(2R,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12-dihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione

InChI

InChI=1S/C36H65NO12/c1-13-25-19(4)28(39)20(5)27(38)17(2)15-36(10,44)32(49-34-29(40)24(37(11)12)14-18(3)45-34)21(6)30(22(7)33(42)47-25)48-26-16-35(9,43)31(41)23(8)46-26/h17-26,28-32,34,39-41,43-44H,13-16H2,1-12H3/t17-,18-,19+,20+,21+,22-,23+,24+,25-,26+,28+,29-,30+,31+,32-,34+,35-,36-/m1/s1

InChI Key

CLQUUOKNEOQBSW-KEGKUKQHSA-N

SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)O)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)C

Isomeric SMILES

CC[C@@H]1[C@@H]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)O)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)C

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)O)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)C

Origin of Product

United States

Enzymology of Erythromycin D Biosynthesis

Initial Polyketide Assembly and 6-Deoxyerythronolide B (6-dEB) Formation

The biosynthesis of Erythromycin (B1671065) D commences with the construction of its 14-membered macrolactone core, a molecule known as 6-deoxyerythronolide B (6-dEB). ontosight.ai This foundational step is a hallmark of polyketide synthesis, involving the sequential condensation of small carboxylic acid units.

Role of Deoxyerythronolide B Synthase (DEBS)

The molecular machinery responsible for creating 6-dEB is a colossal enzyme complex called 6-deoxyerythronolide B synthase (DEBS). annualreviews.org DEBS is a modular type I polyketide synthase (PKS), a class of enzymes renowned for their assembly-line-like functionality. pnas.orgacs.org The DEBS system is composed of three large multifunctional proteins (DEBS1, DEBS2, and DEBS3), each containing multiple modules. pnas.orgwikipedia.org

Each module within DEBS is responsible for one cycle of chain elongation and possesses a specific set of enzymatic domains that dictate the incorporation and modification of the growing polyketide chain. annualreviews.orgresearchgate.net A minimal module contains a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP) domain. annualreviews.orgwikipedia.org The KS domain catalyzes the carbon-carbon bond formation, the AT domain selects and loads the appropriate extender unit, and the ACP domain tethers the growing chain. annualreviews.org The final structure of 6-dEB is thus determined by the number and arrangement of these modules. pnas.org

Substrate Incorporation: Propionyl-CoA and Methylmalonyl-CoA

The assembly of the 6-dEB scaffold utilizes specific building blocks derived from cellular metabolism. The process is initiated with a starter unit, propionyl-CoA, which is loaded onto the DEBS complex. nih.govasm.org Following this initiation, six successive rounds of chain elongation occur, each incorporating a molecule of (2S)-methylmalonyl-CoA as the extender unit. pnas.orgnih.gov

The availability of these precursors is crucial for efficient erythromycin production. oup.com Propionyl-CoA and methylmalonyl-CoA are not just substrates but also act as regulatory ligands, influencing the expression of the biosynthetic genes. asm.orgresearchgate.net The enzyme methylmalonyl-CoA mutase plays a key role in providing methylmalonyl-CoA from succinyl-CoA, an intermediate of the tricarboxylic acid cycle. oup.com The DEBS enzyme exhibits a strong preference for propionyl-CoA as the starter unit over other potential primers like acetyl-CoA or butyryl-CoA. acs.org

Hydroxylation of 6-Deoxyerythronolide B

Following the cyclization of the polyketide chain to form 6-dEB, the macrolide undergoes a series of post-PKS modifications. The first of these crucial tailoring steps is a stereospecific hydroxylation reaction.

Molecular Mechanism of EryF Activity

The catalytic mechanism of EryF follows the general cycle of cytochrome P450 enzymes, which involves the activation of molecular oxygen. ebi.ac.uk The crystal structure of EryF reveals a substrate-binding pocket that positions the 6-dEB macrolide ring perpendicular to the heme plane. nih.gov The substrate is held in place through interactions with several hydrophobic amino acid residues and water molecules. nih.govresearchgate.net

A unique feature of EryF is the absence of a highly conserved threonine residue in the I-helix, which in many P450s participates in proton delivery for oxygen-oxygen bond cleavage. nih.govresearchgate.net In EryF, it is proposed that the C-5 hydroxyl group of the 6-dEB substrate itself, along with specific water molecules and the amino acid residue Serine-246, participates in a hydrogen-bonding network that facilitates this crucial step in the catalytic cycle. nih.govnih.govresearchgate.net This intricate network forms a proton shuttle, enabling the cleavage of the dioxygen molecule. nih.gov The active site of EryF is specifically tailored to bind 6-dEB, and even minor structural changes to the substrate can significantly reduce the catalytic rate. nih.gov

Glycosylation Steps Leading to Erythromycin D

The final stage in the biosynthesis of this compound involves the attachment of a deoxysugar to the erythronolide B macrocycle. This glycosylation step is essential for the compound's biological activity.

The conversion of erythronolide B (EB) to this compound is mediated by a specific glycosyltransferase (GT). The enzyme EryCIII, in conjunction with its partner protein EryCII, is responsible for attaching the nucleotide-activated sugar, TDP-d-desosamine, to the C-5 hydroxyl group of the intermediate 3-O-α-mycarosylerythronolide B (MEB). researchgate.netnih.gov The formation of MEB itself is the result of a prior glycosylation step where the glycosyltransferase EryBV attaches TDP-L-mycarose to the C-3 hydroxyl of erythronolide B. nih.govresearchgate.net Therefore, the direct precursor to this compound is MEB. researchgate.net

Biosynthesis of Deoxysugars

The formation of the bioactive this compound molecule is dependent on the sequential addition of two critical deoxysugar moieties, L-mycarose and D-desosamine, to the erythronolide B aglycone. asm.org These sugars are synthesized as thymidine (B127349) diphosphate (B83284) (TDP) activated forms from glucose-1-phosphate through dedicated multi-step enzymatic pathways encoded within the erythromycin gene cluster. asm.orgplos.org

TDP-L-Mycarose Biosynthesis Pathway

The biosynthesis of TDP-L-mycarose begins with the conversion of glucose-1-phosphate to TDP-D-glucose, a step catalyzed by TDP-D-glucose synthetase. plos.org This is followed by the action of TDP-D-glucose 4,6-dehydratase, which converts TDP-D-glucose to TDP-4-keto-6-deoxy-D-glucose. plos.org The subsequent steps are specific to the mycarose (B1676882) pathway and involve a series of enzymes encoded by the eryB genes. plos.orgplos.org While the precise sequence and intermediates can vary between different producing organisms, a proposed synthetic operon for TDP-L-mycarose synthesis from TDP-4-keto-6-deoxy-D-glucose includes the genes eryBVI, eryBII, tylCIII, tylCVII, and eryBIV. plos.org The involvement of genes from the tylosin (B1662201) biosynthetic cluster highlights the shared enzymatic logic in deoxysugar synthesis.

Table 1: Key Enzymes in TDP-L-Mycarose Biosynthesis

Enzyme/Gene ProductFunction
TDP-D-glucose synthetaseConverts glucose-1-phosphate to TDP-D-glucose. plos.org
TDP-D-glucose 4,6-dehydrataseConverts TDP-D-glucose to TDP-4-keto-6-deoxy-D-glucose. plos.org
EryBVI, EryBII, TylCIII, TylCVII, EryBIVInvolved in the conversion of TDP-4-keto-6-deoxy-D-glucose to TDP-L-mycarose. plos.org
TDP-D-Desosamine Biosynthesis Pathway

The biosynthesis of TDP-D-desosamine also starts from the common intermediate TDP-4-keto-6-deoxy-D-glucose. plos.orgresearchgate.net The pathway involves a series of enzymatic reactions catalyzed by gene products from the eryC cluster. plos.org These enzymes include a C4-deoxygenase, a C3-oxidase, an aminotransferase, and an N,N-dimethylase. plos.org Specifically, the enzymes DesI and DesII are responsible for C4-deoxygenation and C3-oxidation. plos.org DesV then acts as an aminotransferase, followed by the S-adenosylmethionine-dependent N,N-dimethylase activity of DesVI, which completes the synthesis of TDP-D-desosamine. plos.org

Table 2: Key Enzymes in TDP-D-Desosamine Biosynthesis

Enzyme/Gene ProductFunction
DesI/DesIICatalyze C4-deoxygenation and C3-oxidation of TDP-4-keto-6-deoxy-D-glucose. plos.org
DesVAminotransferase that converts the C3-keto intermediate. plos.org
DesVIS-adenosylmethionine-dependent N,N-dimethylase acting on the C3 amino group. plos.org
EryCI - EryCVIA series of enzymes involved in the formation of D-desosamine. plos.org

Glycosyltransferase Activity

Once synthesized, the activated deoxysugars are transferred to the erythronolide B aglycone by specific glycosyltransferases (GTs). These enzymes play a crucial role in the final steps of this compound biosynthesis, demonstrating remarkable specificity for both their sugar donor and acceptor substrates. asm.orgmdpi.com

EryBV-mediated Mycarose Transfer

The first glycosylation step is the transfer of L-mycarose from TDP-L-mycarose to the C-3 hydroxyl group of erythronolide B. asm.orgnih.gov This reaction is catalyzed by the glycosyltransferase EryBV, resulting in the formation of 3-O-mycarosylerythronolide B (MEB). asm.orgresearchgate.net

EryCIII and EryCII-mediated Desosamine (B1220255) Transfer

Following the attachment of mycarose, the second glycosylation event occurs. The glycosyltransferase EryCIII, in conjunction with its activating partner EryCII, attaches D-desosamine from TDP-D-desosamine to the C-5 hydroxyl group of MEB. asm.orgresearchgate.netd-nb.info This reaction yields the final product, this compound. researchgate.net EryCII, a P450 homolog, is essential for the activity of EryCIII, likely acting as an allosteric activator and stabilizing the enzyme. d-nb.info The interaction between EryCIII and EryCII forms a heterotetrameric complex. researchgate.netd-nb.info

Specificity and promiscuity of Glycosyltransferases

Glycosyltransferases involved in antibiotic biosynthesis exhibit a range of substrate specificities. numberanalytics.com EryCIII, for instance, is highly selective for its natural substrates, TDP-D-desosamine and 3-O-mycarosylerythronolide B. nih.govacs.org It shows little to no activity with alternative sugar donors like TDP-D-mycaminose or different aglycone acceptors. nih.govacs.org This high degree of specificity ensures the precise assembly of this compound. In contrast, some other glycosyltransferases from different antibiotic pathways display broader substrate promiscuity, a trait that can be exploited for the combinatorial biosynthesis of novel glycosylated compounds. google.compnas.org The substrate specificity of these enzymes is largely determined by the architecture of their substrate-binding sites. numberanalytics.com

Enzymatic Transformations and Metabolic Fates of Erythromycin D

Conversion of Erythromycin (B1671065) D to Erythromycin C

The conversion of erythromycin D to erythromycin C is a critical step in the main biosynthetic pathway leading to erythromycin A. This reaction is facilitated by the cytochrome P450 enzyme, EryK.

Cytochrome P450 EryK-Mediated C12-Hydroxylation

EryK, a cytochrome P450 monooxygenase from Saccharopolyspora erythraea, is responsible for the stereospecific hydroxylation of the macrolactone ring at the C-12 position of this compound (ErD). nih.govdevibasnet.com This catalytic step is one of the final tailoring reactions in the biosynthesis of erythromycin A. nih.gov The hydroxylation of this compound by EryK yields erythromycin C. mdpi.comresearchgate.net This conversion is a pivotal step, as erythromycin C is the direct precursor to erythromycin A through a subsequent methylation step. researchgate.netasm.org

Substrate Specificity and Kinetic Preferences of EryK

EryK exhibits a strong substrate preference for this compound over other intermediates in the pathway. devibasnet.comresearchgate.net Kinetic studies have revealed a significant preference for this compound, with a reported 1200- to 1900-fold greater kinetic preference for this compound compared to erythromycin B. devibasnet.comasm.orgresearchgate.net This pronounced specificity ensures that the hydroxylation reaction primarily proceeds on the intended substrate, channeling the metabolic flow towards the production of erythromycin A. devibasnet.comasm.org While EryK can hydroxylate erythromycin B, this is considered a minor or shunt pathway. devibasnet.comresearchgate.net The binding of this compound to EryK is a multi-step process, suggesting a complex interaction between the enzyme and its substrate. nih.govnih.gov

Kinetic Preference of EryK

Substrate Fold Preference over Erythromycin B

Structural Characterization of EryK

The three-dimensional structure of EryK has been elucidated, providing insights into its substrate recognition and catalytic mechanism. nih.govnih.gov Crystal structures of EryK have been obtained in both ligand-free and substrate-bound forms. nih.gov The analysis of the substrate-bound structure reveals the key determinants for substrate recognition and selectivity. nih.govnih.gov In the complex of EryK with this compound, the C-12 atom of the macrolactone ring, the target for hydroxylation, is positioned approximately 5.3 Å from the heme iron. nih.gov The binding of the substrate induces conformational changes in the enzyme, and interestingly, studies suggest that EryK exists in both open and closed conformations even in the absence of a substrate. nih.gov This pre-existing equilibrium of conformations is a distinguishing feature of EryK's binding mechanism. nih.gov

Conversion of this compound to Erythromycin B

In a competing metabolic branch, this compound can be converted to erythromycin B through a methylation reaction catalyzed by the enzyme EryG.

EryG-Mediated Methylation

EryG is an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase that catalyzes the methylation of the mycarosyl sugar attached to the macrolide ring. researchgate.netqmul.ac.uk Specifically, EryG transfers a methyl group to the 3"-hydroxyl group of the mycarose (B1676882) moiety of this compound, resulting in the formation of erythromycin B. qmul.ac.ukgoogle.comenzyme-database.org This methylation reaction represents a significant branch point in the erythromycin biosynthetic pathway. researchgate.net

Downstream Biosynthetic Pathways from Erythromycin C and Erythromycin B

The biosynthesis of erythromycin A from its precursors involves a series of carefully orchestrated enzymatic reactions. This compound stands at a critical juncture, where its subsequent modification dictates the final product.

Formation of Erythromycin A

The primary pathway for the formation of erythromycin A involves the sequential action of two key enzymes, a hydroxylase and a methyltransferase, on this compound. frontiersin.org

First, the cytochrome P450 hydroxylase, EryK, catalyzes the C-12 hydroxylation of this compound to produce erythromycin C. mdpi.comasm.org Subsequently, the S-adenosylmethionine-dependent O-methyltransferase, EryG, methylates the 3"-hydroxyl group of the mycarosyl sugar moiety of erythromycin C to yield the final, most potent product, erythromycin A. asm.orgqmul.ac.uk

Alternatively, EryG can act on this compound first, methylating it to form erythromycin B. mdpi.comqmul.ac.uk Erythromycin B can then be hydroxylated at the C-12 position by EryK to form erythromycin A. frontiersin.orgmdpi.com However, this latter conversion is significantly less efficient. asm.org

Table 1: Key Enzymes in Erythromycin A Biosynthesis from this compound

Enzyme Function Substrate(s) Product(s)
EryK C-12 Hydroxylation This compound, Erythromycin B Erythromycin C, Erythromycin A
EryG C-3" O-Methylation Erythromycin C, this compound Erythromycin A, Erythromycin B

Branching Pathways and Shunt Products

The biosynthesis of erythromycin is not a perfectly linear process. The competitive action of enzymes on common intermediates can lead to the formation of alternative products, known as shunt products. asm.org

The principal shunt product in the erythromycin biosynthetic pathway is erythromycin B. asm.org This occurs when the methyltransferase EryG acts on this compound before the hydroxylase EryK. asm.orgresearchgate.net The resulting erythromycin B is a poor substrate for EryK, exhibiting a 1200- to 1900-fold lower preference compared to this compound. asm.orgnih.gov Consequently, erythromycin B tends to accumulate as a final product rather than being efficiently converted to erythromycin A. asm.orgresearchgate.net This competitive action between EryK and EryG on the this compound substrate is a significant factor in determining the final ratio of erythromycin A to its less active B and C congeners. asm.org

The formation of these shunt products represents a challenge in the industrial production of erythromycin A, as erythromycin B and C are biologically less active and can cause more side effects. asm.org Efforts in metabolic engineering have focused on modulating the expression of the eryK and eryG genes to favor the pathway leading to erythromycin A and minimize the formation of these undesired byproducts. asm.org

Another identified shunt metabolite in erythromycin biosynthesis is (Ss)-8-hydroxy-5,6-dideoxy-5-oxoerythronolide B. acs.org The formation of novel erythronolides, such as erythronolide H (EH), has also been observed in different strains, arising from alternative enzymatic activities like C-6/C-18 epoxidation and C-14 hydroxylation of 6-deoxyerythronolide B. plos.org

Genetic and Biosynthetic Engineering of Erythromycin D Production

Heterologous Expression Systems for Erythromycin (B1671065) D and Analogs

The complexity of the erythromycin biosynthetic gene cluster has prompted its transfer and reconstitution in more genetically tractable organisms. These heterologous hosts serve as cellular factories for the production of erythromycin intermediates and novel derivatives.

Escherichia coli has emerged as a viable heterologous host for producing erythromycin and its analogs due to its rapid growth and well-established genetic tools. nih.gov The entire erythromycin biosynthetic pathway, comprising over 20 genes and more than 50 kb of DNA, has been successfully reconstituted in E. coli. nih.govresearchgate.net This monumental task involved transferring the genes for the 6-deoxyerythronolide B synthase (DEBS), the enzymes for the biosynthesis of the deoxysugars TDP-L-mycarose and TDP-D-desosamine, and the necessary glycosyltransferases. researchgate.netplos.org

Initial efforts led to the production of the aglycone 6-deoxyerythronolide B (6dEB). plos.org Subsequent co-expression of the glycosylation pathways resulted in the successful biosynthesis of biologically active 6-deoxyerythromycin D (6d-EryD) from propionate. researchgate.netplos.org The reconstitution of the complete pathway in E. coli BAP1, a strain engineered for improved polyketide production, demonstrated the feasibility of producing complex glycosylated macrolides in a bacterial host not known for producing them. plos.orgacs.org

A powerful strategy employed in E. coli is precursor-directed biosynthesis. nih.govnih.gov In this approach, an engineered strain lacking the initial modules of the polyketide synthase (PKS) is fed with synthetic diketide intermediates. acs.orgnih.gov The downstream PKS modules, along with the glycosylation machinery, then convert these precursors into the corresponding erythromycin analogs. acs.orgnih.gov This method has been used to generate novel alkynyl- and alkenyl-substituted macrolides. acs.orgnih.gov To enhance the efficiency of this process, directed evolution strategies have been applied to the E. coli host system, resulting in mutant strains with improved titers for precursor-directed biosynthesis. nih.govnih.gov Challenges such as plasmid instability and metabolic burden have been addressed through metabolic and genomic engineering, including redesigning plasmid platforms to improve stability and engineering the host to improve carbon flow to the pathway. nih.gov

Engineered E. coli SystemGenetic ModificationsProduct(s)Key FindingsReference(s)
E. coli BAP1Co-expression of DEBS and glycosylation pathways (desosamine and mycarose)6-deoxythis compound (6d-EryD)First successful production of bioactive glycosylated erythromycin in E. coli. plos.org
E. coli HYL3/pBP130/pBP175#8/pHL74/pHL80*Truncated DEBS (lacking loading module and module 1), sugar biosynthesis and transfer genes, propionyl-CoA carboxylase genes.6-deoxythis compound (and analogs from synthetic precursors)Evolved system for improved precursor-directed biosynthesis of erythromycin analogs. acs.orgnih.gov
Engineered E. coliExpression of 23 heterologous genes including DEBS, P450s, and genes for mycarose (B1676882) and desosamine (B1220255) biosynthesis.Erythromycin C, this compound, 6dEB, Erythronolide B (EB)Proof-of-principle that mature erythromycin analogs can be produced in a single heterologous system. asm.org
Engineered E. coliRedesigned BAC plasmid for pathway construction, metabolic engineering to improve deoxysugar conversion.ErythromycinImproved plasmid stability to ~90% and achieved a 400% improvement in titer. nih.gov

While E. coli offers speed and genetic tractability, Streptomyces species, being natural producers of polyketides, are also excellent hosts for heterologous expression. mdpi.comnih.gov They often provide a more suitable metabolic environment, including the necessary precursor supply (e.g., propionyl-CoA and methylmalonyl-CoA) for polyketide biosynthesis. conicet.gov.ar Various Streptomyces species, such as S. coelicolor, S. lividans, and S. albus, have been developed as "clean-host" strains by deleting their native secondary metabolite gene clusters to reduce background products and free up metabolic resources. mdpi.comconicet.gov.ard-nb.info

The large erythromycin gene cluster has been successfully expressed in heterologous Streptomyces hosts. asm.org One approach involves using multiplexed integrating plasmids, where different parts of the PKS gene cluster (eryAI, eryAII, eryAIII) are placed on separate plasmids and integrated into the host genome. asm.org This method led to the production of the aglycone 6-deoxyerythronolide B (6-dEB) in Streptomyces strains. asm.org Further engineering, including the addition of genes for glycosylation and tailoring steps, enabled the production of more complex intermediates like angolosaminyl-6-dEB. asm.org

The native producer of erythromycin, Saccharopolyspora erythraea, has also been engineered to serve as a superior heterologous host. frontiersin.orgnih.gov In one study, the entire erythromycin PKS gene cluster was deleted and replaced with integration sites for foreign DNA, creating a host for expressing other polyketide gene clusters, such as those for spinosad and actinorhodin. frontiersin.org This strategy leverages the host's inherent capacity for high-level antibiotic production while allowing for the synthesis of novel compounds. frontiersin.orgnih.gov CRISPR-Cas9 technology has been instrumental in these large-scale genome manipulations. nih.gov The development of a diverse panel of Streptomyces and related actinomycete hosts is crucial for activating cryptic gene clusters discovered through genome mining and for producing novel polyketide structures. d-nb.inforesearchgate.net

Escherichia coli as a Host for Engineered Biosynthesis

Manipulation of the Erythromycin Biosynthetic Gene Cluster

Directly engineering the erythromycin biosynthetic gene cluster, particularly the genes encoding the PKS, is a cornerstone of creating novel erythromycin analogs. mdpi.com The modular nature of the PKS allows for a "mix-and-match" approach to generate structural diversity. nih.govresearchgate.netsrce.hr

The 6-deoxyerythronolide B synthase (DEBS) is a modular type I PKS, where each of its six extension modules is responsible for one round of polyketide chain elongation and modification. nih.govacs.org Each module contains a set of domains that select, load, and process a specific extender unit, typically methylmalonyl-CoA. nih.govacs.org Engineering these modules by swapping, deleting, or mutating their catalytic domains can alter the final polyketide structure in a predictable manner. nih.govacs.org

The acyltransferase (AT) domain within each PKS module is responsible for selecting the specific extender unit (e.g., malonyl-CoA or methylmalonyl-CoA) to be incorporated into the growing polyketide chain. nih.govnih.gov Altering the substrate specificity of AT domains is a primary strategy for generating modified macrolactone backbones. asm.orgasm.org

A common approach is to replace a native AT domain with a heterologous one that has a different substrate preference. nih.gov For example, methylmalonyl-CoA-specific AT domains in DEBS have been replaced with malonyl-CoA-specific AT domains from the rapamycin (B549165) and pikromycin (B1677795) PKS gene clusters. asm.orgasm.org This modification results in the incorporation of a malonate unit instead of a methylmalonate unit, leading to the production of erythromycin derivatives lacking a methyl group at the corresponding position on the macrolactone ring. asm.orgasm.org These experiments have successfully produced compounds like 12-desmethyl-12-deoxyerythromycin A and 10-desmethylerythromycin A. asm.orgasm.org

Similarly, replacing the AT domain of module 4 in DEBS with an ethylmalonyl-CoA-specific AT from the niddamycin (B1678767) PKS led to the production of 6-desmethyl-6-ethylerythromycin A, demonstrating that novel side chains can be introduced. pnas.org Beyond entire domain swaps, site-specific mutagenesis of key residues within the AT active site has been shown to alter substrate specificity. acs.orgnih.gov This approach can even invert the selectivity of an AT domain, forcing it to prefer a non-natural, synthetically useful substrate, such as an alkynyl-modified extender unit, over its natural substrate. nih.gov

PKS Module EngineeredAT Domain ModificationResulting Compound(s)Key FindingReference(s)
DEBS1 Module 1Replacement of AT1 (methylmalonyl-CoA specific) with malonyl-CoA specific ATs.12-desmethyl-12-deoxyerythromycin ASuccessful reprogramming of extender unit incorporation by AT domain replacement. asm.orgasm.org
DEBS1 Module 2Replacement of AT2 (methylmalonyl-CoA specific) with malonyl-CoA specific ATs.10-desmethylerythromycin A, 10-desmethyl-12-deoxyerythromycin ADemonstrates that AT domains from different organisms can function in the DEBS scaffold to make novel compounds. asm.orgasm.org
DEBS Module 4Replacement of AT4 with an ethylmalonyl-CoA specific AT from niddamycin PKS.6-desmethyl-6-ethylerythromycin AIntroduction of a non-native ethyl side chain into the erythromycin backbone. pnas.org
DEBS Module 4Site-specific mutations in AT4.6-desmethyl-6-deoxyerythronolide B (6-desmethyl-6-dEB)Specific amino acid residues were identified as determinants of AT specificity. acs.org
DEBS Terminal Module (Ery6TE)Site-specific mutation (Tyr189Arg) in AT domain.Propargyl-modified 10-deoxymethynolide (B1237683) analogueInversion of substrate selectivity from the natural substrate to a non-natural alkynyl-modified extender unit. nih.gov

Beyond altering extender units via AT domain engineering, the macrolactone backbone can be modified by manipulating other PKS domains. nih.gov The set of domains for β-carbon processing (ketoreductase - KR, dehydratase - DH, and enoyl reductase - ER) within each module determines the reduction state of the β-keto group after each condensation step. nih.govacs.org By substituting or inactivating these domains, the oxidation state at specific carbons of the macrolactone ring can be altered. nih.gov

Researchers have created combinatorial libraries of polyketides by systematically substituting the AT and β-carbon processing domains of DEBS with counterparts from other PKSs, such as the rapamycin PKS. nih.gov This has generated a large number of macrolides with single, double, and triple modifications to the carbon centers of the polyketide backbone. nih.gov These "unnatural" natural products serve as scaffolds for developing new pharmaceuticals. nih.gov The ability to manipulate multiple catalytic centers of the PKS simultaneously highlights the robustness of the engineering process and its potential for creating libraries of novel polyketides that would be difficult to produce through chemical synthesis. nih.govmdpi.com These engineered macrolactone backbones, such as modified 6-dEB, can then be further processed by tailoring enzymes in vivo to produce fully elaborated, novel erythromycin analogs. nih.gov

Alteration of Acyltransferase (AT) Domains

Coexpression of Glycosylation Pathways in Heterologous Hosts

The biological activity of erythromycin is critically dependent on the attachment of two deoxysugars, L-mycarose and D-desosamine. nih.govasm.org This glycosylation process is a significant hurdle in producing bioactive erythromycins in more tractable heterologous hosts like Escherichia coli. nih.gov Researchers have successfully reconstituted the biosynthetic pathways for both TDP-L-mycarose and TDP-D-desosamine in E. coli. nih.govplos.org

The coexpression of these glycosylation pathways with the 6-deoxyerythronolide B synthase (DEBS), the PKS responsible for the macrolide core, has enabled the production of biologically active 6-deoxythis compound (6d-EryD) in E. coli. nih.govplos.orgresearchgate.net This breakthrough provides a versatile platform for a genetics-driven approach to biosynthetic engineering, moving beyond the limitations of the native producer, Saccharopolyspora erythraea. asm.orgresearchgate.net Challenges in heterologous expression, such as low glycosylation efficiency, have been addressed through strategies like coexpressing molecular chaperones (e.g., GroEL/GroES) to improve the folding and activity of the biosynthetic enzymes, leading to increased titers of glycosylated intermediates. asm.org

Gene Cluster Refactoring for Enhanced Production

The entire set of genes responsible for erythromycin biosynthesis is organized in a large gene cluster. mdpi.comasm.org Refactoring this cluster, which involves reorganizing and optimizing the expression of its constituent genes, is a key strategy for improving yields. In the native producer S. erythraea, CRISPR/Cas9-mediated promoter engineering has been used to fine-tune the expression of key limiting genes within the ery cluster. By replacing weak native promoters with stronger heterologous ones, researchers have achieved significant increases in erythromycin production. mdpi.comresearchgate.net This approach allows for a more balanced expression of the various enzymatic components, relieving bottlenecks in the biosynthetic pathway. mdpi.com

Furthermore, engineering efforts have extended to creating "clean" host strains by deleting the native erythromycin PKS genes and introducing genomic integration sites. This allows for the stable and predictable expression of engineered or entirely foreign polyketide biosynthetic gene clusters. frontiersin.org Such refactored hosts are invaluable tools for combinatorial biosynthesis and the production of novel polyketide antibiotics. frontiersin.org

Precursor-Directed Biosynthesis Strategies

Precursor-directed biosynthesis is a powerful technique that combines the flexibility of chemical synthesis with the efficiency of biological catalysis. nih.govh1.co This method involves feeding synthetic analogs of natural biosynthetic intermediates to a mutant strain of a producing organism that is blocked in the early stages of its own natural product synthesis. nih.govtandfonline.com

Feeding of Synthetic Diketide and Other Precursors

A common strategy in erythromycin engineering is to use a mutant strain of S. erythraea or a heterologous host like Streptomyces coelicolor or E. coli in which the first ketosynthase domain (KS1) of DEBS is inactivated. tandfonline.comdss.go.th This inactivation prevents the initiation of polyketide synthesis from natural precursors. The pathway can then be "rescued" by feeding the culture a synthetic diketide, typically as an N-acetylcysteamine (NAC) thioester, which can be taken up by the cell and loaded onto the second module of DEBS. tandfonline.comrsc.org This approach has been successfully used to produce 6-deoxyerythronolide B (6-dEB), the aglycone precursor to this compound, and its analogs. dss.go.th The efficiency of this process is dependent on factors such as the concentration of the fed precursor and the growth phase of the culture at the time of feeding. dss.go.th

Production of Unnatural this compound Analogs

By feeding synthetic diketides with modified chemical structures, a wide array of unnatural erythromycin analogs can be produced. nih.govacs.org This strategy has been used to generate analogs with altered side chains, including those with aromatic, alkynyl, and alkenyl functionalities. acs.orgnih.gov For instance, feeding an alkynyl-functionalized diketide to an engineered E. coli strain resulted in the production of a novel alkynyl erythromycin analog. nih.gov These "unnatural" natural products often possess novel properties and can serve as leads for developing new drugs. pnas.org The ability to introduce functionalities like alkynes is particularly valuable as they provide chemical handles for further modification using techniques like click chemistry. nih.gov

Influence of Precursor Structure on Analog Bioactivity

The structure of the synthetic precursor has a profound impact on the bioactivity of the resulting erythromycin analog. acs.orgnih.gov Studies have shown a marked dependence of antibiotic activity on the size and degree of unsaturation of the side chain introduced via the precursor. h1.coacs.org For example, screening a series of diketide precursors revealed that an analog with a terminal alkyne (a propargyl group) exhibited antibacterial activity comparable to the natural product, 6-deoxythis compound. acs.orgnih.gov In contrast, precursors with shorter or longer side chains, or those with different stereochemistry, often resulted in analogs with diminished or no activity. nih.gov This highlights the stringent steric and electronic requirements of the macrolide binding site on the bacterial ribosome. acs.org

Table 1: Bioactivity of 6-deoxythis compound Analogs Produced via Precursor-Directed Biosynthesis

CompoundPrecursor FedResulting Analog Side ChainRelative Bioactivity (vs. 6-deoxythis compound)
4a Natural Diketide (2a)-CH2CH31x
4c Saturated Analog (2k)-(CH2)4CH30.5x
4d Alkenyl Analog (2j)-(CH2)2CH=CH21x
4e Alkynyl Analog (2i)-(CH2)2C≡CH2x
Data derived from studies on bioactivity against B. subtilis. The bioactivity is presented as a fold-change relative to the natural product, 6-deoxythis compound (4a). acs.org

Directed Evolution Approaches in this compound Biosynthesis

Directed evolution mimics the process of natural selection in the laboratory to engineer enzymes or entire biosynthetic pathways with desired properties. scispace.com This approach has been successfully applied to the biosynthesis of this compound and its analogs, particularly in heterologous hosts like E. coli. plos.orgnih.gov

The process typically involves generating a library of mutant genes through random mutagenesis or DNA shuffling and then using a high-throughput screen or selection to identify variants with improved function. scispace.com For erythromycin biosynthesis, activity-based colony screening assays have been developed. plos.org In these assays, engineered E. coli colonies producing bioactive macrolides form a halo of growth inhibition on a lawn of a susceptible indicator bacterium, such as Bacillus subtilis. plos.orgacs.org The size of the halo correlates with the amount of antibiotic produced. plos.org

Using this bioassay-guided evolution, researchers have isolated mutant E. coli strains with significantly enhanced production of 6-deoxythis compound. plos.org Genetic and biochemical analysis of these evolved strains revealed that improvements often arose not from mutations in the PKS enzymes themselves, but from alterations in the host-vector system that led to more stable and balanced expression of the biosynthetic proteins, relieving kinetic bottlenecks. nih.gov This powerful strategy has not only increased the titers of natural products but has also enhanced the efficiency of precursor-directed biosynthesis, enabling the production of novel analogs at lower, more economically viable precursor concentrations. nih.gov

Screening Methodologies for Enhanced Biosynthetic Efficiency

Developing efficient screening methods is fundamental to identifying genetically engineered strains with improved production capabilities. Various methodologies have been implemented to screen for mutants with enhanced biosynthetic efficiency for erythromycin and its precursors.

A primary technique is the bioassay-guided evolution of engineered strains. plos.org This approach has been successfully used in recombinant Escherichia coli strains engineered to produce 6-deoxythis compound. plos.org The screening process involves a colony-based overlay assay using a macrolide-susceptible bacterium, such as Bacillus subtilis. plos.orgacs.org Colonies of the engineered strain that produce higher levels of the antibiotic create larger zones of growth inhibition on the B. subtilis lawn, allowing for the rapid identification of overproducing mutants. plos.org After several rounds of screening, this method has successfully identified E. coli mutants that significantly overproduced 6-deoxythis compound. plos.org

Another classical method involves cosynthesis analysis on agar (B569324) plates. asm.org In this technique, two different mutant strains, each blocked at a different step in the biosynthetic pathway, are grown near each other. asm.orgfermalogic.com If one mutant accumulates an intermediate that the other can convert into a downstream product, antibiotic activity can be restored in the zone between the two streaks. asm.org This method helps to classify mutants and understand the sequence of the biosynthetic pathway. acs.orgasm.org

More advanced, high-throughput techniques have also been developed. Droplet-microfluidic-based screening coupled with fluorescence-activated droplet sorting (FADS) offers a powerful platform for screening large libraries of mutants. frontiersin.org This system was used to systematically screen synthetic promoter libraries in Saccharopolyspora erythraea, the native erythromycin producer, leading to the rapid identification of promoters that could fine-tune gene expression and achieve a more than 100-fold improvement in erythromycin production. frontiersin.org

Table 1: Screening Methodologies for Enhanced Erythromycin Biosynthesis

Screening Methodology Principle Organism(s) Used Key Findings
Bioassay-Guided Evolution Identification of overproducing colonies based on the size of inhibition zones in a susceptible bacterial overlay. plos.org Engineered Escherichia coli, Bacillus subtilis (for overlay) Identified E. coli mutants with significantly increased production of 6-deoxythis compound. plos.org
Cosynthesis Analysis Two different mutants complement each other by exchanging biosynthetic intermediates to produce the final antibiotic. asm.orgfermalogic.com Saccharopolyspora erythraea Classified mutants into different phenotypic groups based on which intermediate they accumulate and can biotransform. acs.orgasm.org
Droplet-Microfluidics with FADS High-throughput sorting of single cells encapsulated in droplets based on a fluorescent reporter signal linked to production. frontiersin.org Saccharopolyspora erythraea Rapidly screened and identified a panel of synthetic promoters with a wide range of strengths, leading to significant improvements in erythromycin yield. frontiersin.org

Identification of Mutations Affecting Mycarose Biosynthesis and Transfer

The biosynthesis of this compound involves the sequential addition of two deoxysugars, L-mycarose and D-desosamine, to the 6-deoxyerythronolide B (6-dEB) macrolactone. mdpi.comnih.gov The synthesis and attachment of L-mycarose, catalyzed by enzymes encoded in the eryB gene cluster, is a critical and often rate-limiting step. asm.orgmdpi.comnih.gov Identifying mutations within these genes is key to understanding and overcoming biosynthetic bottlenecks.

The eryB gene cluster is responsible for the synthesis of TDP-L-mycarose and its subsequent transfer to the erythronolide B (EB) intermediate to form 3-α-mycarosylerythronolide B (MEB). asm.orgnih.gov Genetic analysis of Saccharopolyspora erythraea has shown that mutations in the eryB genes can completely block erythromycin production. asm.org Specifically, targeted disruption of genes such as eryBIV, eryBV, and eryBVI has confirmed their essential role in the biosynthesis or attachment of L-mycarose. researchgate.net A mutation in the eryB region can prevent either the synthesis of the mycarose sugar itself or its transfer onto the macrolactone ring. asm.org

Table 2: Genes and Mutations Affecting Mycarose Biosynthesis and Transfer

Gene(s) Function Effect of Mutation/Modification Reference
***eryB* cluster** General biosynthesis and attachment of L-mycarose. Mutations can prevent mycarose synthesis or its attachment, blocking the pathway. asm.org
eryBIV*, *eryBV*, *eryBVI Specific roles in L-mycarose biosynthesis or its transfer to the macrolactone. Targeted disruption confirms their essential role in the pathway. researchgate.net
eryBV Glycosyltransferase that transfers L-mycarose to the erythronolide B intermediate. Essential for the formation of 3-α-mycarosylerythronolide B. nih.gov
eryBVI Involved in the final steps of dTDP-L-mycarose biosynthesis. Missense mutations have been identified in industrial overproducing strains. researchgate.net
***eryB* and eryC genes** Catalyze the synthesis and addition of L-mycarose and D-desosamine. Overexpression can alleviate bottlenecks and increase the production of this compound and subsequent products. frontiersin.orgmdpi.com

Molecular Mechanisms of Ribosomal Interaction and Resistance in Erythromycin D Analogs

Ribosomal Binding Site of Macrolides

Interaction with the 50S Ribosomal Subunit

Macrolide antibiotics, including the erythromycin (B1671065) class, exert their antibacterial effects by targeting the large (50S) ribosomal subunit in bacteria. mdpi.comasm.orgdrugbank.com They bind within a region known as the nascent peptide exit tunnel (NPET), a channel through which newly synthesized polypeptide chains emerge from the ribosome. embopress.orgpnas.organnualreviews.org This binding site is strategically located near the peptidyl transferase center (PTC), the ribosomal core responsible for forming peptide bonds. mdpi.com The macrolide molecule orients itself within the upper part of this tunnel, with its desosamine (B1220255) sugar moiety pointing toward the PTC and the cladinose (B132029) sugar directed towards the tunnel's exit. mdpi.comannualreviews.org This strategic placement allows the antibiotic to act as a physical barrier, obstructing the path of the growing polypeptide chain. mdpi.comembopress.org

Role of 23S rRNA Nucleotides in Binding

The interaction between erythromycin and the ribosome is primarily mediated by specific nucleotides within the 23S ribosomal RNA (rRNA), which is a major structural and catalytic component of the 50S subunit. mdpi.comnih.gov Several nucleotides lining the NPET are crucial for creating the binding pocket. Key among these are adenine (B156593) residues at positions 2058 and 2059 (using Escherichia coli numbering). mdpi.comnih.govpnas.org

Hydrogen bonds play a vital role in stabilizing the antibiotic within its binding site. For instance, the 2'-hydroxyl group of erythromycin's desosamine sugar can form a hydrogen bond with the N6 position of adenine 2058. mdpi.com Other nucleotides, such as A2062, G2505, C2610, and U2611, also contribute to the binding affinity through various interactions. mdpi.compnas.orgweizmann.ac.il The integrity of a base pair between nucleotides A752 and U2609, located in different domains of the 23S rRNA, has also been shown to be important for the stable binding of certain macrolides. pnas.orgpnas.org These specific interactions underscore the precise molecular recognition that governs the antibiotic's function.

Key 23S rRNA Nucleotides in Erythromycin Binding (E. coli numbering)Role in Interaction
A2058 Forms a key hydrophobic and hydrogen bonding contact with the desosamine sugar. mdpi.comnih.govpnas.org
A2059 Contributes to the hydrophobic binding pocket and interacts with the antibiotic. mdpi.comnih.gov
A752 & U2609 Form a base pair that influences the binding of macrolides with extended side chains. pnas.orgpnas.org
G2505 Involved in stabilizing interactions with the lactone ring of the macrolide. mdpi.com
C2611 Mutations at this position can confer resistance, indicating its proximity to the binding site. weizmann.ac.il

Inhibition of Protein Synthesis

Blocking the Nascent Peptide Exit Tunnel

Once bound, erythromycin physically constricts the NPET. embopress.orgnih.gov The antibiotic does not completely seal the tunnel but narrows its diameter, effectively acting as a plug. mdpi.com This obstruction prevents the passage of most elongating polypeptide chains once they reach a certain length. mdpi.comembopress.org While the ribosome's peptidyl transferase center can still form the initial peptide bonds, the growing peptide chain quickly encounters the bound antibiotic, leading to a halt in its progression through the tunnel. embopress.organnualreviews.org

Stalling of Polypeptide Elongation

The blockage of the exit tunnel results in the stalling of the ribosome on the messenger RNA (mRNA) template. embopress.orgnih.gov This is not a uniform inhibition of all protein synthesis; instead, it is context-specific, depending on the amino acid sequence of the nascent peptide being synthesized. pnas.orgnih.gov Certain sequences, often referred to as arrest motifs, are more prone to causing ribosomal stalling in the presence of a macrolide. mdpi.com For erythromycin, this stalling typically occurs when the nascent peptide is between six and eight amino acids long. embopress.orgnih.gov This stalled state can ultimately lead to the premature dissociation of the peptidyl-tRNA from the ribosome, a phenomenon known as "drop-off," which aborts the synthesis of the protein. embopress.orgnih.gov

Mechanisms of Resistance to Macrolides (Erythromycin Class)

Bacteria have evolved several sophisticated mechanisms to counteract the effects of macrolide antibiotics like erythromycin. These resistance strategies primarily involve modifying the drug's target, actively pumping the drug out of the cell, or enzymatically inactivating the antibiotic.

Mechanism of ResistanceGenes/Enzymes InvolvedMode of Action
Target Site Modification erm genes (e.g., ermA, ermB, ermC)Encode for methyltransferase enzymes that add methyl groups to adenine A2058 in the 23S rRNA, which reduces the binding affinity of macrolides. wikipedia.orgacs.orgmcmaster.ca
Drug Efflux mef genes (e.g., mefA, mefE), msr genes (e.g., msrA)Code for efflux pump proteins that actively transport macrolides out of the bacterial cell. mdpi.comnih.govmcmaster.ca
Drug Inactivation ere genes (e.g., ereA, ereB), mph genesEncode for enzymes such as esterases that hydrolyze the macrolactone ring, or phosphotransferases that add a phosphate (B84403) group, rendering the antibiotic inactive. wikipedia.orgnih.govnih.govacs.org

The most common resistance mechanism is the modification of the ribosomal target site. wikipedia.orgmdpi.com This is often accomplished by enzymes known as Erm methyltransferases, which are encoded by erm genes. acs.orgmcmaster.caacs.org These enzymes catalyze the addition of one or two methyl groups to the N6 position of the adenine base at A2058 of the 23S rRNA. acs.orgoup.com This methylation prevents the critical hydrogen bond formation between the macrolide and the ribosome, thereby significantly reducing the drug's binding affinity and rendering it ineffective. acs.orgnih.gov

Another prevalent strategy is the active efflux of the antibiotic from the bacterial cell. wikipedia.orgmdpi.com This is carried out by membrane-bound protein complexes known as efflux pumps. Genes such as mef (macrolide efflux) and msr (macrolide-streptogramin resistance) encode these pumps, which recognize macrolides and use energy to expel them from the cytoplasm, preventing the drug from reaching its ribosomal target. mdpi.comnih.govmdpi.com

Finally, some bacteria can produce enzymes that chemically modify and inactivate the erythromycin molecule itself. wikipedia.orgnih.govnih.gov These enzymes fall into two main categories: esterases, encoded by ere genes, which break open the macrolactone ring through hydrolysis, and phosphotransferases, encoded by mph genes, which add a phosphate group to the antibiotic. nih.govnih.govacs.org Both modifications result in a compound that can no longer bind to the ribosome. nih.govnih.gov

Target Site Modification

Ribosomal RNA Methylation (erm Genes)

The most common form of target site modification is the post-transcriptional methylation of a specific adenine residue within the 23S rRNA component of the 50S ribosomal subunit. nih.gov This action is carried out by a family of enzymes known as rRNA methyltransferases, which are encoded by erm (erythromycin ribosome methylation) genes. asm.org These enzymes typically add one or two methyl groups to the N6 position of a specific adenine residue (A2058 in E. coli numbering). nih.govasm.org This methylation induces a conformational change in the ribosome, which in turn reduces the binding affinity of macrolide, lincosamide, and streptogramin B (MLSB) antibiotics. nih.govasm.org

The expression of erm genes can be either constitutive, where the methylase is produced continuously, or inducible, requiring the presence of an antibiotic to trigger enzyme production. asm.org A variety of erm gene classes have been identified across different bacterial species, contributing to widespread resistance. nih.gov For instance, erm(A), erm(B), and erm(C) are frequently found in staphylococci, while erm(B) and erm(TR) are common in streptococci. nih.govmdpi.com The erm(B) gene, in particular, is often associated with high-level resistance and can be transferred between different bacterial species. nih.gov

Mutations in 23S rRNA (e.g., A2075G)

In addition to enzymatic modification, mutations directly within the 23S rRNA gene can also confer resistance to erythromycin and its analogs. These mutations typically occur in domain V of the 23S rRNA, which forms a critical part of the peptidyl transferase center and the entrance to the polypeptide exit tunnel where macrolides bind. mdpi.com

One of the most frequently observed and clinically significant mutations is the A2075G transition (in Campylobacter numbering, corresponding to A2059 in E. coli). nih.govasm.org This single nucleotide substitution is strongly associated with high-level macrolide resistance in various pathogens, including Campylobacter jejuni and Campylobacter coli. nih.govasm.orgresearchgate.net The presence of the A2075G mutation in all three copies of the 23S rRNA gene in Campylobacter is linked to stable, high-level resistance. researchgate.net While other mutations in this region have been identified, such as A2074C/G, the A2075G substitution remains a key indicator of macrolide resistance in these organisms. nih.gov

Ribosomal Protein Mutations

Alterations in the proteins that make up the large ribosomal subunit can also lead to erythromycin resistance. These mutations can affect the structure of the ribosome and interfere with antibiotic binding or its inhibitory action.

Alterations in L4 Ribosomal Protein

Mutations in the ribosomal protein L4 have been shown to confer resistance to erythromycin. nih.gov L4 is one of the proteins that line the nascent peptide exit tunnel of the large ribosomal subunit. nih.govnih.gov In Escherichia coli, a common resistance mutation involves a lysine-to-glutamic acid substitution at position 63 (Lys63Glu). nih.govasm.org Structural and biochemical studies suggest that this mutation in L4 narrows the peptide exit tunnel, which may prevent erythromycin from binding to its target site. nih.govoup.com Ribosomes with this L4 mutation exhibit significantly reduced affinity for erythromycin and are defective in peptide bond formation. nih.govoup.com These mutations often come with a fitness cost, leading to slower growth rates in the mutant bacteria. nih.gov

Alterations in L22 Ribosomal Protein

Mutations in another ribosomal protein, L22, also contribute to erythromycin resistance. nih.gov Like L4, L22 has a domain that extends into the core of the large subunit, forming part of the peptide exit tunnel. nih.gov A well-characterized mutation in E. coli is a deletion of three amino acids (methionine, lysine, and arginine) at positions 82-84. nih.govasm.org Interestingly, unlike the L4 mutations, this alteration in L22 does not appear to significantly reduce the binding affinity of erythromycin to the ribosome. nih.govpnas.org Instead, it is proposed that the L22 mutation widens the exit tunnel. nih.gov This enlargement may allow the nascent polypeptide chain to bypass the bound antibiotic, thus enabling protein synthesis to proceed despite the presence of the drug. nih.gov However, some research suggests that the primary mechanism of resistance conferred by the L22 deletion may be related to reducing the intracellular concentration of the antibiotic, rather than allowing translation to proceed on a drug-bound ribosome. pnas.org

Efflux Pump Systems (mef and msr Genes)

A significant mechanism of resistance to erythromycin and other macrolides is the active removal of the antibiotic from the bacterial cell via efflux pumps. mdpi.com This process is mediated by specific genes that encode the components of these transport systems.

In many Gram-positive bacteria, particularly streptococci, efflux-mediated resistance is primarily associated with the mef (macrolide efflux) and msr (macrolide and streptogramin resistance) genes. nih.govasm.org The mef gene, with variants like mef(A) and mef(E), encodes a transmembrane protein that acts as the efflux pump. asm.orgnih.gov This pump is often found in tandem with an msr gene, such as msr(D), which encodes an ATP-binding cassette (ABC) transporter protein. nih.govfrontiersin.org

Enzymatic Inactivation Mechanisms (e.g., Phosphotransferases)

Enzymatic modification is a primary mechanism of acquired resistance to macrolide antibiotics, including Erythromycin D. Among the enzymes responsible for this inactivation, macrolide phosphotransferases (MPHs) play a crucial role. mdpi.comnih.gov These enzymes confer resistance by catalyzing the phosphorylation of the macrolide, a chemical modification that prevents the antibiotic from binding to its ribosomal target. nih.gov

The inactivation process involves the transfer of a phosphate group, typically from a purine (B94841) nucleotide like guanosine (B1672433) triphosphate (GTP) or adenosine (B11128) triphosphate (ATP), to the antibiotic. mcmaster.cafrontiersin.orgasm.org The specific site of this modification on erythromycin and its analogs is the 2'-hydroxyl (2'-OH) group of the desosamine sugar. nih.govmcmaster.ca This hydroxyl group is fundamentally important for the antibiotic's activity, as it forms a critical hydrogen bond with nucleotide A2058 of the 23S rRNA within the 50S ribosomal subunit. frontiersin.orgmdpi.com By adding a bulky and negatively charged phosphate group to this position, MPHs introduce steric hindrance and electrostatic repulsion, which disrupts the binding of the macrolide to the ribosome, thereby rendering the antibiotic ineffective. nih.gov

At least 15 subtypes of MPHs have been identified, designated mph(A) through (O). frontiersin.org These enzymes are broadly categorized into two main functional classes, MPH(2')-I and MPH(2')-II, based on their substrate specificity. asm.orgfrontiersin.org

MPH(2')-I , encoded by genes like mph(A), primarily inactivates 14- and 15-membered ring macrolides, such as erythromycin and oleandomycin, with greater efficiency than 16-membered ring macrolides. asm.orgoup.comiucr.org

MPH(2')-II , encoded by genes like mph(B), exhibits a broader substrate profile and can effectively inactivate 14-, 15-, and 16-membered ring macrolides. asm.orgfrontiersin.orgoup.com

While direct kinetic data for this compound is not extensively documented, its structural similarity to Erythromycin A—both being 14-membered macrolides with a desosamine sugar—makes it a clear substrate for phosphorylation by MPHs. mcmaster.ca The presence of the essential 2'-hydroxyl group is the key determinant for this inactivation. nih.govmcmaster.ca Structural studies of MPH enzymes in complex with erythromycin reveal a large, predominantly hydrophobic binding pocket that accommodates the macrolactone ring. rcsb.orgproteopedia.org This structural feature explains the broad-spectrum resistance that these enzymes can confer. rcsb.orgproteopedia.org

Research has shown that while some MPH enzymes, like MphI and MphK, phosphorylate erythromycin inefficiently, others can readily inactivate it. nih.govd-nb.info The catalytic efficiency of these enzymes against various macrolides is a critical factor in the level of resistance observed in bacteria. d-nb.info

Below is a data table summarizing the characteristics of major macrolide phosphotransferase types and their known substrates.

Enzyme ClassEncoding Gene (Example)Phosphate DonorSubstrate Specificity (Lactone Ring Size)Example Substrates
MPH(2')-I mph(A)GTP, ATP14- and 15-memberedErythromycin, Clarithromycin, Oleandomycin, Azithromycin
MPH(2')-II mph(B)GTP, ATP14-, 15-, and 16-memberedErythromycin, Azithromycin, Spiramycin, Josamycin

Future Research Directions for Erythromycin D

The exploration of Erythromycin (B1671065) D and its potential as a scaffold for novel antibiotics is a burgeoning field of research. Future investigations are poised to leverage cutting-edge technologies in genetic engineering, structural biology, and systems biology to unlock new therapeutic possibilities. These efforts are primarily focused on creating advanced derivatives, understanding the molecular machinery of their biosynthesis, elucidating their interactions with bacterial targets, and optimizing their production.

Q & A

Q. What are the established mechanisms of action of Erythromycin D against bacterial pathogens, and how should these be experimentally validated in vitro?

this compound, a macrolide antibiotic, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing peptide chain elongation . To validate this mechanism, researchers should:

  • Perform in vitro ribosomal binding assays using radiolabeled this compound and bacterial ribosomes.
  • Conduct time-kill curve experiments to correlate bacterial growth inhibition with ribosomal binding efficacy.
  • Compare results to positive controls (e.g., Erythromycin A) and negative controls (ribosomes from macrolide-resistant strains) .

Q. What standard protocols exist for assessing this compound’s minimum inhibitory concentration (MIC) in Gram-positive bacteria?

The Clinical and Laboratory Standards Institute (CLSI) broth microdilution method is recommended:

  • Prepare twofold dilutions of this compound in Mueller-Hinton broth.
  • Inoculate with 1–5 × 10⁵ CFU/mL of target bacteria (e.g., Staphylococcus aureus).
  • Incubate at 35°C for 16–20 hours. MIC is the lowest concentration inhibiting visible growth.
  • Include D-tests for inducible resistance by placing clindamycin and erythromycin disks 15–26 mm apart; blunted inhibition zones indicate inducible macrolide resistance .

Q. What critical parameters should be monitored during stability testing of this compound under varying pH conditions?

Key parameters include:

  • Degradation kinetics : Measure half-life via HPLC at pH 2–9 (simulating gastrointestinal and physiological conditions).
  • Temperature control : Conduct accelerated stability studies at 40°C/75% RH (per ICH guidelines).
  • Bioactivity retention : Validate antimicrobial efficacy post-stability testing using MIC assays .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize this compound yield in Saccharopolyspora erythraea fermentations?

RSM identifies optimal conditions by modeling interactions between variables (e.g., oxygen uptake rate, pH, nutrient concentration):

  • Design a central composite design (CCD) with 3–5 factors and 20–30 experimental runs.
  • Use ANOVA to assess significance of linear, quadratic, and interaction terms (e.g., p < 0.05 for model terms in ’s table, where quadratic effects contributed 488,495.20 to total variation ).
  • Validate predictions with triplicate fermentations under optimized conditions.

Q. What statistical approaches resolve contradictions in this compound efficacy studies across bacterial models?

  • Sensitivity analysis : Exclude outlier datasets or low-quality studies (e.g., those lacking proper controls) to assess robustness of pooled results .
  • Subgroup analysis : Stratify data by bacterial species (e.g., Gram-positive vs. Gram-negative), infection site, or resistance profiles to identify confounding variables .
  • Meta-regression : Model heterogeneity using covariates like inoculum size or pharmacokinetic/pharmacodynamic (PK/PD) parameters .

Q. How can researchers detect inducible macrolide resistance when testing this compound in clinical isolates?

  • Double-disk diffusion (D-test) : Place erythromycin (15 µg) and clindamycin (2 µg) disks 15–26 mm apart. A blunted clindamycin zone near erythromycin indicates inducible erm gene-mediated resistance .
  • Molecular assays : Use PCR to detect erm(A), erm(B), or erm(C) genes in isolates showing phenotypic resistance discordance.

Methodological and Ethical Considerations

Q. How should researchers design a controlled study comparing this compound with other macrolides while minimizing confounding variables?

  • PICO framework : Define Population (e.g., Streptococcus pneumoniae isolates), Intervention (this compound), Comparison (Erythromycin A), and Outcomes (MIC90, resistance rates) .
  • Randomization : Use block randomization for bacterial strain allocation to treatment groups.
  • Blinding : Mask technicians to antibiotic identities during MIC testing .

Q. What ethical considerations apply to experimental studies involving this compound in vulnerable populations (e.g., pregnant women)?

  • Exclusion criteria : Exclude pregnant women unless the study addresses pregnancy-specific infections, with informed consent detailing fetal risks .
  • Data monitoring : Establish an independent review board to audit adverse events (e.g., hepatotoxicity linked to erythromycin estolate ).
  • Vulnerability protocols : Provide additional consent safeguards for participants with cognitive impairments .

Data Analysis and Reproducibility

Q. How can pharmacokinetic data for this compound be integrated into predictive models of bacterial eradication?

  • PK/PD modeling : Use non-linear regression to relate AUC/MIC ratios to bacterial kill curves.
  • Monte Carlo simulations : Predict clinical efficacy by simulating 10,000 patient exposures based on population PK data .
  • Validation : Compare predicted vs. observed outcomes in animal models or hollow-fiber infection systems .

Q. What best practices ensure reproducibility in meta-analyses of this compound’s clinical trial data?

  • Preregistration : Document search strings, inclusion criteria, and statistical plans on platforms like PROSPERO.
  • Data transparency : Publish raw datasets in repositories (e.g., Dryad) with standardized metadata .
  • Code sharing : Provide R or Python scripts for statistical analyses (e.g., random-effects models) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Erythromycin D
Reactant of Route 2
Erythromycin D

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.